Although the synthesis of 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one is not described in the provided papers, we can infer potential synthetic routes based on the synthesis of similar compounds. For instance, the synthesis of 1,3,4-benzotriazepine-5(4H)-one derivatives involves reacting a compound containing a hydrazine moiety with a compound containing an electrophilic center, typically in a polar solvent []. This suggests that a similar strategy, employing a suitable benzene-derived precursor with the necessary functional groups, could potentially lead to the synthesis of 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one.
The molecular structure of 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one can be analyzed based on the structural information available for related heterocyclic compounds reported in the papers. For example, crystallographic analysis of (E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (P1) revealed a planar molecular structure with a dihedral angle of 2.22° between the pyrazole and benzothiazole rings []. This planarity is often observed in similar heterocyclic systems and is likely to be present in 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one, influencing its interactions with biological targets and physicochemical properties.
While the provided papers do not directly investigate the mechanism of action of 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one, they offer valuable insights based on similar compounds. Studies on (E)-3-(5-((phenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styrylquinazolin-4(3H)-one derivatives highlighted their potential as anticonvulsant agents []. Further investigation revealed that the presence of specific substituents on the phenyl ring significantly influenced their anticonvulsant activity, suggesting potential interactions with specific targets in the central nervous system. This emphasizes the importance of exploring structure-activity relationships for 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one and its derivatives to understand their potential mechanisms of action.
Although specific data on the physical and chemical properties of 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one is not available in the provided literature, we can extrapolate some information based on related compounds. For instance, in silico studies on p-tolyloxy-1,3,4-oxadiazole propionamides predicted good oral bioavailability and drug-likeness properties based on Lipinski's rule of five []. These properties, often desirable for drug development, are likely to be influenced by the lipophilicity, solubility, and molecular weight of 2-methyl-1,3,4-benzoxadiazepin-5(4H)-one, prompting further investigation using experimental and computational techniques.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: